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Compound of Interest |

Compound Name: 3-Chloro-5-fluorophenethyl alcohol
CAS No.: 842123-84-6
Cat. No.: B3038262

Advanced Application Note: 3-Chloro-5-
fluorophenethyl Alcohol

Strategic Utilization in Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a high-value disubstituted
benzene scaffold used primarily as a linker fragment in the synthesis of kinase inhibitors,
GPCR ligands, and CNS-active agents. Unlike its non-halogenated analogs, this intermediate
offers a dual-advantage: the fluorine atom (C5) modulates pKa and metabolic stability by
blocking oxidative "soft spots,” while the chlorine atom (C3) provides a lipophilic anchor for
hydrophobic pocket filling in protein targets.

This guide details the strategic rationale for selecting this moiety and provides validated
protocols for its activation and coupling in pharmaceutical workflows.

Chemical Profile & Strategic Value[1]
Physicochemical Specifications
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Property Value Notes

2-(3-Chloro-5- Distinct from benzyl alcohol
IUPAC Name

fluorophenyl)ethanol homologs.[1][2][3]

Verify against CAS 79944-64-2
(Benzyl analog).

CAS Number 842123-84-6

Molecular Formula

Molecular Weight 174.60 g/mol
Appearance Colorless to pale yellow liquid Viscous; hygroscopic.
N ) ) High vacuum distillation
Boiling Point ~235°C (Predicted)
recommended.
Solubility DCM, THF, Ethyl Acetate Limited water solubility.

Mechanism of Action in Drug Design

The 3-ClI, 5-F substitution pattern is not arbitrary. It is a calculated medicinal chemistry tactic
known as "Metabolic Blocking."

o Oxidative Resistance: Cytochrome P450 enzymes typically attack electron-rich aromatic
rings. The electronegative Fluorine and Chlorine atoms deactivate the ring, increasing the
half-life (

) of the final drug candidate.

« Conformational Locking: The steric bulk of the Chlorine atom (Van der Waals radius ~1.75 A)
restricts rotation when the phenethyl chain is bound, reducing the entropic penalty of binding
to the target enzyme.

« Linker Function: The ethyl alcohol tail serves as a flexible "spacer" (approx 2.5 A) that allows
the aromatic head to sit in a hydrophobic pocket while the alcohol (converted to amine/ether)
interacts with polar residues.

Visualizing the Workflow
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The following diagram illustrates the standard pharmaceutical workflow for converting this
alcohol into a bioactive core, specifically highlighting the divergence between alkylation and
direct coupling strategies.
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Caption: Decision tree for functionalizing 3-Chloro-5-fluorophenethyl alcohol. Route A is
preferred for kinetics; Route B for scale-up stability.

Experimental Protocols
Protocol A: Activation via Mesylation (In Situ)

Context: This protocol converts the hydroxyl group into a methanesulfonate (mesylate), a
potent leaving group. This is preferred when the next step involves a weak nucleophile (e.g., an
aniline or indole).

Reagents:

Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 eq)

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

Base: Triethylamine (

) or DIPEA (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM)
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Step-by-Step Methodology:

Preparation: Charge an oven-dried round-bottom flask with the alcohol substrate and
anhydrous DCM (concentration ~0.2 M) under an inert Nitrogen (

) atmosphere.

Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Temperature control
prevents elimination of the alcohol to the styrene side-product.

Base Addition: Add

dropwise. Stir for 10 minutes.

Activation: Add MsCI dropwise via syringe over 15 minutes. The reaction is exothermic;
maintain internal temp < 5°C.

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC
(Hexane:EtOAc 3:1). The alcohol (

) should disappear, replaced by the mesylate (
).
Workup: Quench with saturated

. Extract with DCM (

). Wash organics with brine, dry over

3]

Utilization: Concentrate in vacuo at < 30°C. Do not store the mesylate for long periods;
proceed immediately to the coupling step (Protocol B).

Protocol B: N-Alkylation of Heterocycles (APl Synthesis)

Context: Attaching the phenethyl tail to a pharmacophore (e.g., Piperazine, Pyrrole, or PRMT5

inhibitor core).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://patentimages.storage.googleapis.com/3d/11/29/e7cbfb80670b64/US9850229.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Reagents:

Electrophile: Mesylate from Protocol A (1.0 eq)

Nucleophile: Target Heterocycle (e.g., N-Boc-piperazine) (1.1 eq)

Base:

(3.0eq) or

(for lower reactivity amines)

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

» Slurry Formation: In a reaction vial, suspend the Nucleophile and Base in MeCN.
o Addition: Add the crude Mesylate (dissolved in minimal MeCN) to the slurry.

e Thermal Cycle: Heat the mixture to 60—-80°C for 4-12 hours.

o Note: If using DMF, wash thoroughly during workup to remove solvent, as residual DMF
can interfere with biological assays.

 Validation: Monitor by LC-MS. Look for the mass shift:

Da (Mass of phenethyl fragment - leaving group).

« Purification: Filter off inorganic salts. Concentrate filtrate. Purify via Flash Column
Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Quality Control & Characterization

To ensure the integrity of the intermediate before committing to expensive API synthesis,
validate using the following parameters:
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Technique Diagnostic Signal Acceptance Criteria
Triplet at
Integral ratio 2:1 vs aromatic
1H NMR (CDCI3) ppm (
protons.
)
Singlet at
Single peak (absence
19F NMR to o o
indicates defluorination).
ppm
HPLC Purity UV at 254 nm > 97.0% Area
] < 0.5% (Critical for
Water Content Karl Fischer (KF)

mesylation).

Safety & Handling

» Hazard Class: Irritant (Skin/Eye).

o Specific Risk: Halogenated alcohols can be absorbed through the skin. Wear nitrile gloves
and long sleeves.

¢ Incompatibility: Avoid strong oxidizing agents (converts to phenylacetic acid) and strong
Lewis acids (can cleave the C-F bond under extreme conditions).

o Storage: Store at 2—8°C under Argon. Hygroscopic—keep tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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